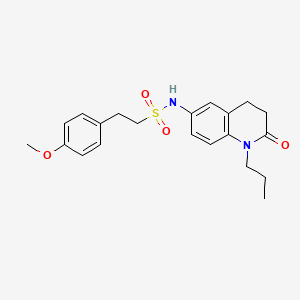

2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide

Description

This compound is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a propyl group at the 1-position and a methoxyphenyl-ethane sulfonamide moiety at the 6-position.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-3-13-23-20-10-7-18(15-17(20)6-11-21(23)24)22-28(25,26)14-12-16-4-8-19(27-2)9-5-16/h4-5,7-10,15,22H,3,6,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPFDIFZYIMHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through cyclization reactions.

Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the quinoline ring with a methoxyphenyl group, often using electrophilic aromatic substitution.

Formation of the Ethanesulfonamide Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the ethanesulfonamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core may interact with DNA or enzymes, while the methoxyphenyl group and ethanesulfonamide moiety contribute to its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features:

Analysis of Structural and Functional Differences:

The 4-methoxyphenyl moiety in the target compound introduces electron-donating methoxy groups, which could enhance solubility and alter binding interactions compared to the 4-methylphenyl group in 1W6.

Sulfonamide Linker Variations :

- The ethane sulfonamide linker in the target compound provides greater conformational flexibility than the methane sulfonamide in 1W7, possibly influencing target engagement or selectivity .

Aromatic System Modifications: The tetrahydroquinolinone core is conserved in both compounds, but substitution at the 1-position (propyl vs. methyl) may affect steric interactions with biological targets.

Research Findings and Limitations

Available Data from Evidence:

Gaps in Knowledge:

- No experimental data (e.g., enzymatic inhibition, cytotoxicity) are available for the target compound in the provided evidence.

Biological Activity

2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide (CAS Number: 954614-26-7) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a quinoline core, methoxyphenyl group, and ethanesulfonamide moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of this compound is , with a molecular weight of 402.5 g/mol. The structure includes:

- Quinoline Core : Implicated in various biological activities.

- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.

- Ethanesulfonamide Moiety : Known for its role in sulfonamide antibiotics.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance:

- Mechanism of Action : The quinoline derivatives often interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells. The specific interaction of this compound with cancer cell lines remains to be fully elucidated but is hypothesized to involve similar pathways.

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Compounds containing this moiety have been shown to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis:

- In Vitro Studies : Preliminary tests suggest that this compound may exhibit antimicrobial activity against various pathogens.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that could enhance its biological activity:

| Structural Feature | Potential Impact on Activity |

|---|---|

| Quinoline Core | Involvement in DNA intercalation and enzyme inhibition |

| Methoxy Group | Increased lipophilicity enhancing cellular uptake |

| Sulfonamide Moiety | Antibacterial activity through enzyme inhibition |

Study 1: Antitumor Efficacy

In a study evaluating various quinoline derivatives for their antitumor activity against human cancer cell lines (e.g., KB and HepG2), compounds structurally similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

Study 2: Antimicrobial Activity

A recent investigation into sulfonamide derivatives indicated that compounds with similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to the inhibition of folate synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.